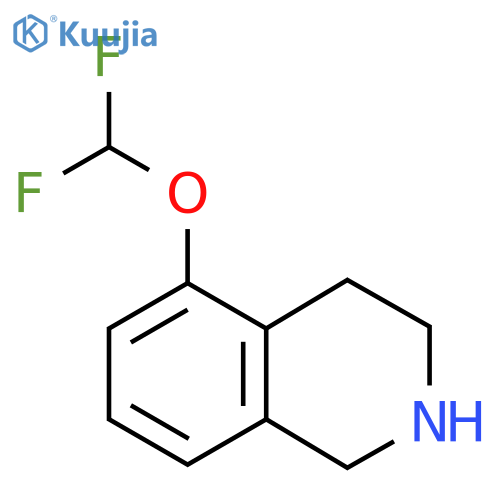

Cas no 1251279-42-1 (5-(Difluoromethoxy)-1,2,3,4-tetrahydroisoquinoline)

1251279-42-1 structure

商品名:5-(Difluoromethoxy)-1,2,3,4-tetrahydroisoquinoline

CAS番号:1251279-42-1

MF:C10H11F2NO

メガワット:199.197249650955

MDL:MFCD16743922

CID:5613762

PubChem ID:62375757

5-(Difluoromethoxy)-1,2,3,4-tetrahydroisoquinoline 化学的及び物理的性質

名前と識別子

-

- AKOS011662082

- 5-(difluoromethoxy)-1,2,3,4-tetrahydroisoquinoline

- 1251279-42-1

- EN300-330721

- CS-0304305

- Isoquinoline, 5-(difluoromethoxy)-1,2,3,4-tetrahydro-

- 5-(Difluoromethoxy)-1,2,3,4-tetrahydroisoquinoline

-

- MDL: MFCD16743922

- インチ: 1S/C10H11F2NO/c11-10(12)14-9-3-1-2-7-6-13-5-4-8(7)9/h1-3,10,13H,4-6H2

- InChIKey: LXIIDDMPFGDQIK-UHFFFAOYSA-N

- ほほえんだ: FC(OC1=CC=CC2CNCCC=21)F

計算された属性

- せいみつぶんしりょう: 199.08087030g/mol

- どういたいしつりょう: 199.08087030g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 189

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.2

- トポロジー分子極性表面積: 21.3Ų

じっけんとくせい

- 密度みつど: 1.188±0.06 g/cm3(Predicted)

- ふってん: 289.1±40.0 °C(Predicted)

- 酸性度係数(pKa): 9.00±0.20(Predicted)

5-(Difluoromethoxy)-1,2,3,4-tetrahydroisoquinoline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-330721-0.1g |

5-(difluoromethoxy)-1,2,3,4-tetrahydroisoquinoline |

1251279-42-1 | 0.1g |

$615.0 | 2023-09-04 | ||

| Enamine | EN300-330721-1.0g |

5-(difluoromethoxy)-1,2,3,4-tetrahydroisoquinoline |

1251279-42-1 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-330721-10g |

5-(difluoromethoxy)-1,2,3,4-tetrahydroisoquinoline |

1251279-42-1 | 10g |

$3007.0 | 2023-09-04 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1374975-50mg |

5-(Difluoromethoxy)-1,2,3,4-tetrahydroisoquinoline |

1251279-42-1 | 95% | 50mg |

¥14320.00 | 2024-08-09 | |

| Enamine | EN300-330721-0.05g |

5-(difluoromethoxy)-1,2,3,4-tetrahydroisoquinoline |

1251279-42-1 | 0.05g |

$587.0 | 2023-09-04 | ||

| Enamine | EN300-330721-2.5g |

5-(difluoromethoxy)-1,2,3,4-tetrahydroisoquinoline |

1251279-42-1 | 2.5g |

$1370.0 | 2023-09-04 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1374975-250mg |

5-(Difluoromethoxy)-1,2,3,4-tetrahydroisoquinoline |

1251279-42-1 | 95% | 250mg |

¥18090.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1374975-500mg |

5-(Difluoromethoxy)-1,2,3,4-tetrahydroisoquinoline |

1251279-42-1 | 95% | 500mg |

¥17609.00 | 2024-08-09 | |

| Enamine | EN300-330721-1g |

5-(difluoromethoxy)-1,2,3,4-tetrahydroisoquinoline |

1251279-42-1 | 1g |

$699.0 | 2023-09-04 | ||

| Enamine | EN300-330721-0.25g |

5-(difluoromethoxy)-1,2,3,4-tetrahydroisoquinoline |

1251279-42-1 | 0.25g |

$642.0 | 2023-09-04 |

5-(Difluoromethoxy)-1,2,3,4-tetrahydroisoquinoline 関連文献

-

1. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644

-

Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861

-

Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957

-

Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311

1251279-42-1 (5-(Difluoromethoxy)-1,2,3,4-tetrahydroisoquinoline) 関連製品

- 1699324-03-2(3-{(benzyloxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid)

- 2229204-22-0(1-(3-methoxy-2-methylphenyl)-2,2-dimethylcyclopropylmethanol)

- 2002785-62-6(tert-butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)

- 1375474-07-9(2-methyl-1-propyl-1H-indole-3-sulfonyl chloride)

- 1807124-45-3(Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate)

- 1428901-15-8(3-(2-methylpropyl)azetidin-3-ol)

- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)

- 2229286-46-6(3-(3-chloroprop-1-en-2-yl)-2-(trifluoromethyl)pyridine)

- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)

- 1692492-85-5(2-methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量